molecular formula C14H23N3O3 B13102873 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one CAS No. 51659-93-9

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one

Katalognummer: B13102873
CAS-Nummer: 51659-93-9
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: VAMUDFXJOVKFAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of the butyl group: This step might involve alkylation reactions using butyl halides under basic conditions.

    Ethoxy group addition: This can be done through etherification reactions using ethanol and acid catalysts.

    Morpholine ring incorporation: This step might involve nucleophilic substitution reactions where morpholine is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are commonly used in industrial settings to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-butyl-4-ethoxy-5-morpholinopyridazine: Lacks the ketone group.

    2-butyl-4-ethoxy-5-piperidinopyridazin-3(2H)-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is unique due to the presence of both the morpholine ring and the pyridazine core, which might confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

51659-93-9

Molekularformel

C14H23N3O3

Molekulargewicht

281.35 g/mol

IUPAC-Name

2-butyl-4-ethoxy-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3

InChI-Schlüssel

VAMUDFXJOVKFAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.